Elevated Lipophilicity vs. Closest Analogs
3-Tert-butyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid exhibits a computed XLogP3-AA of 2.8, which is 1.2 to 1.3 log units higher than the unsubstituted analog 1-(methylsulfanyl)cyclobutane-1-carboxylic acid (LogP 1.53) and 1.2 log units higher than 3-methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid (XLogP3-AA 1.6). [1][2][3]
Δ +1.27 LogP vs des-tert-butyl analog
Higher computed lipophilicity may support membrane permeability research.
Computed XLogP3-AA 2.8; comparator LogP 1.53.
| Evidence Dimension | Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | Comparator A: 1-(Methylsulfanyl)cyclobutane-1-carboxylic acid, LogP = 1.53. Comparator B: 3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid, XLogP3-AA = 1.6. Comparator C: 1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid, LogP = 2.56. |
| Quantified Difference | Δ = 1.27 (vs. Comparator A), Δ = 1.20 (vs. Comparator B), Δ = 0.24 (vs. Comparator C) |
| Conditions | Computed values from PubChem XLogP3-AA (target, Comp B), ChemSpace LogP (Comp A), Fluorochem LogP (Comp C) |
Why This Matters
Higher lipophilicity can translate into enhanced passive membrane permeability and improved occupancy of hydrophobic binding pockets, provided solubility and metabolic stability are adequately managed.
- [1] PubChem. (2025). Compound Summary for CID 65131298: 3-Tert-butyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid. National Library of Medicine. View Source
- [2] ChemSpace. (2025). 1-(Methylsulfanyl)cyclobutane-1-carboxylic acid – Properties. CAS 35120-20-8. View Source
- [3] PubChem. (2025). Compound Summary for CID 65130398: 3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid. National Library of Medicine. View Source
